2-Bromo-5-cyclopentylpyridine
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Overview
Description
2-Bromo-5-cyclopentylpyridine is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol . This compound is a derivative of pyridine, substituted with a bromine atom at the 2-position and a cyclopentyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentylpyridine typically involves the bromination of 5-cyclopentylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopentylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: The coupling reactions yield biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-5-cyclopentylpyridine is used in various scientific research applications, including:
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The specific mechanism of action for 2-Bromo-5-cyclopentylpyridine depends on its application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyclopentyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but with an iodine atom instead of a cyclopentyl group.
2-Bromo-5-methylpyridine: Contains a methyl group at the 5-position instead of a cyclopentyl group.
Uniqueness
2-Bromo-5-cyclopentylpyridine is unique due to the presence of the cyclopentyl group, which can affect its chemical properties and reactivity compared to other substituted pyridines. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
2-bromo-5-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
CHISVRWMEARCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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